molecular formula C23H22N2O9 B4298658 ETHYL 3-[(8-METHOXY-6-NITRO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE

ETHYL 3-[(8-METHOXY-6-NITRO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE

Cat. No.: B4298658
M. Wt: 470.4 g/mol
InChI Key: RYCNGQHLVOJQQY-UHFFFAOYSA-N
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Description

Ethyl 3-{[(8-methoxy-6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methoxyphenyl)propanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[(8-METHOXY-6-NITRO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid with ethyl 3-amino-3-(4-methoxyphenyl)propanoate under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, green solvents, and recyclable catalysts to make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(8-methoxy-6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methoxyphenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: Amino derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding carboxylic acid.

Scientific Research Applications

Ethyl 3-{[(8-methoxy-6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methoxyphenyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 3-[(8-METHOXY-6-NITRO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The nitro and methoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 3-{[(8-methoxy-6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methoxyphenyl)propanoate can be compared with other chromen-2-one derivatives, such as:

    Warfarin: An anticoagulant with a similar chromen-2-one core but different substituents.

    Coumarin: A naturally occurring compound with a simpler structure.

    Dicoumarol: Another anticoagulant with a dimeric structure.

Properties

IUPAC Name

ethyl 3-[(8-methoxy-6-nitro-2-oxochromene-3-carbonyl)amino]-3-(4-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O9/c1-4-33-20(26)12-18(13-5-7-16(31-2)8-6-13)24-22(27)17-10-14-9-15(25(29)30)11-19(32-3)21(14)34-23(17)28/h5-11,18H,4,12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCNGQHLVOJQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 3-[(8-METHOXY-6-NITRO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 3-[(8-METHOXY-6-NITRO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE
Reactant of Route 3
ETHYL 3-[(8-METHOXY-6-NITRO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE
Reactant of Route 4
ETHYL 3-[(8-METHOXY-6-NITRO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 3-[(8-METHOXY-6-NITRO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE
Reactant of Route 6
Reactant of Route 6
ETHYL 3-[(8-METHOXY-6-NITRO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE

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